N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2.ClH/c1-4-27-15-9-7-11-17-18(15)23-21(29-17)25(13-12-24(2)3)20(26)19-22-14-8-5-6-10-16(14)28-19;/h5-11H,4,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOACQEFZHIVMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a unique structure characterized by a dimethylaminoethyl group, an ethoxy-substituted benzo[d]thiazole moiety, and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 437.96 g/mol.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:
- Alkylation : The thiazole ring can be alkylated with 2-(dimethylamino)ethyl chloride.
- Formation of Acetamide : The final product is formed through acetamide coupling reactions.
2. Biological Activity
This compound exhibits a range of biological activities, particularly in oncology and neuropharmacology.
2.1 Anticancer Activity
Studies have indicated that compounds within the benzothiazole family, including this specific derivative, show significant anticancer properties. They act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in various cancers.
| Activity | Mechanism | Reference |
|---|---|---|
| HDAC Inhibition | Modulates gene expression related to cancer progression | |
| Tumor Regression | Induces apoptosis in cancer cell lines |
2.2 Neuroprotective Effects
Research has highlighted the neuroprotective effects of similar thiazole derivatives. These compounds can mitigate oxidative stress and enhance neuronal survival during ischemic events.
| Effect | Study Findings | Reference |
|---|---|---|
| Antioxidant Activity | Scavenges reactive oxygen species (ROS) | |
| Neurotoxicity Reduction | Lower cytotoxicity compared to standard treatments |
3. Case Studies
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
- Anticonvulsant Properties : A study demonstrated that certain benzothiazole derivatives exhibited anticonvulsant activity with minimal neurotoxicity, indicating their potential as safer alternatives for seizure management .
- Inhibition of Protein Degradation Pathways : Research has shown that related compounds can inhibit the ubiquitin-proteasome pathway, suggesting implications for cancer treatment by restoring protein homeostasis.
4. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its potential in treating cancer and neurodegenerative diseases warrants further investigation through clinical studies to fully elucidate its therapeutic efficacy and safety profile.
Q & A
Q. What in vitro assays are suitable for preliminary screening of this compound’s anticancer potential?
- Methodological Answer: Use MTT assays on adherent cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure. Include positive controls (e.g., cisplatin) and validate via flow cytometry (apoptosis markers: Annexin V/PI). IC₅₀ values <10 μM warrant further mechanistic studies (e.g., kinase inhibition assays) .
Q. How can researchers elucidate the mechanism of action for this compound’s antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
